molecular formula C20H26N2 B14129068 4,4'-(2-Methylprop-1-ene-1,1-diyl)bis(N,N-dimethylaniline) CAS No. 62814-30-6

4,4'-(2-Methylprop-1-ene-1,1-diyl)bis(N,N-dimethylaniline)

Cat. No.: B14129068
CAS No.: 62814-30-6
M. Wt: 294.4 g/mol
InChI Key: QCQIGCNNZONKPO-UHFFFAOYSA-N
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Description

4,4’-(2-Methylprop-1-ene-1,1-diyl)bis(N,N-dimethylaniline) is an organic compound known for its applications in various fields, including chemistry and industry. This compound is characterized by its unique structure, which includes two N,N-dimethylaniline groups connected by a 2-methylprop-1-ene-1,1-diyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-Methylprop-1-ene-1,1-diyl)bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a suitable alkylating agent. One common method is the condensation reaction using p-toluenesulfonic acid as a catalyst . The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-Methylprop-1-ene-1,1-diyl)bis(N,N-dimethylaniline) undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly in the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of the reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,4’-(2-Methylprop-1-ene-1,1-diyl)bis(N,N-dimethylaniline) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(2-Methylprop-1-ene-1,1-diyl)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its molecular structure allows it to participate in hydrogen bonding and π-π interactions, influencing its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2-Methylprop-1-ene-1,1-diyl)bis(N,N-dimethylaniline) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.

Properties

CAS No.

62814-30-6

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

4-[1-[4-(dimethylamino)phenyl]-2-methylprop-1-enyl]-N,N-dimethylaniline

InChI

InChI=1S/C20H26N2/c1-15(2)20(16-7-11-18(12-8-16)21(3)4)17-9-13-19(14-10-17)22(5)6/h7-14H,1-6H3

InChI Key

QCQIGCNNZONKPO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

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